2-(ethoxycarbonyl)-1-oxo-1H-inden-3-olate
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Overview
Description
2-(ethoxycarbonyl)-1-oxo-1H-inden-3-olate is a chemical compound that belongs to the class of indenones It is characterized by the presence of an ethoxycarbonyl group and a keto group attached to the indene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethoxycarbonyl)-1-oxo-1H-inden-3-olate typically involves the reaction of indene with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. The reaction conditions usually involve refluxing the reactants in an organic solvent such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
2-(ethoxycarbonyl)-1-oxo-1H-inden-3-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to an alcohol group, resulting in the formation of 2-(ethoxycarbonyl)-1-hydroxy-1H-inden-3-olate.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxycarbonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted indenones depending on the nucleophile used.
Scientific Research Applications
2-(ethoxycarbonyl)-1-oxo-1H-inden-3-olate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the synthesis of drugs.
Mechanism of Action
The mechanism of action of 2-(ethoxycarbonyl)-1-oxo-1H-inden-3-olate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of certain enzymes or the modulation of signaling pathways, resulting in its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(methoxycarbonyl)-1-oxo-1H-inden-3-olate
- 2-(propoxycarbonyl)-1-oxo-1H-inden-3-olate
- 2-(butoxycarbonyl)-1-oxo-1H-inden-3-olate
Uniqueness
2-(ethoxycarbonyl)-1-oxo-1H-inden-3-olate is unique due to its specific ethoxycarbonyl group, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specific synthetic applications and research studies .
Properties
Molecular Formula |
C12H9O4- |
---|---|
Molecular Weight |
217.20 g/mol |
IUPAC Name |
2-ethoxycarbonyl-3-oxoinden-1-olate |
InChI |
InChI=1S/C12H10O4/c1-2-16-12(15)9-10(13)7-5-3-4-6-8(7)11(9)14/h3-6,13H,2H2,1H3/p-1 |
InChI Key |
LYWLBOMXHHNZHD-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2C1=O)[O-] |
Origin of Product |
United States |
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